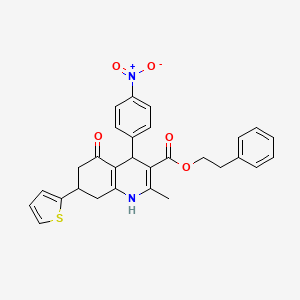![molecular formula C20H26N4O3S B11079102 (2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11079102.png)
(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-oxopyrrolidine derivatives with thiazolidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenylhydrazine, and various aldehydes. Reaction conditions often involve refluxing in ethanol or other suitable solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share structural similarities and are often studied for their biological activities.
Thiazolidine derivatives: Known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
What sets (2Z)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-13-THIAZINANE-6-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H26N4O3S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-ethyl-2-ethylimino-4-oxo-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H26N4O3S/c1-3-21-20-23(4-2)18(26)12-16(28-20)19(27)22-13-14-7-9-15(10-8-14)24-11-5-6-17(24)25/h7-10,16H,3-6,11-13H2,1-2H3,(H,22,27) |
InChI Key |
KIRGFMYMRSMWER-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)CC(S1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)
![N-benzyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11079032.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)


![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11079061.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11079076.png)
![1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
![4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B11079110.png)
